molecular formula C9H13ClN2O2S B1402476 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride CAS No. 1361112-71-1

3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride

Cat. No. B1402476
CAS RN: 1361112-71-1
M. Wt: 248.73 g/mol
InChI Key: SBLVWRXTGDRVTC-UHFFFAOYSA-N
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Description

“3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and specific inhibitor with low toxicity .

Scientific Research Applications

  • Topical Ocular Hypotensive Activity : A study by Prugh et al. (1991) discussed the synthesis and evaluation of a series of sulfonamides, including 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride, for their potential as topical ocular hypotensive agents in glaucoma models. The research emphasized optimizing variables such as inhibitory potency against carbonic anhydrase and water solubility (Prugh et al., 1991).

  • Investigation of Molecular Conformation : Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives using spectroscopic methods. This research is relevant to understanding the pharmaceutical and biological activities of such molecules (Erturk et al., 2016).

  • Antitumor Activity and Gene Expression Studies : Owa et al. (2002) examined compounds from sulfonamide-focused libraries, including variants similar to 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride, for their antitumor properties. The study utilized cell-based screens and gene expression analyses to understand the pharmacophore structure and drug-sensitive pathways (Owa et al., 2002).

  • Carbonic Anhydrase Inhibition and Antitumor Potential : Ilies et al. (2003) focused on synthesizing halogenated sulfonamides to inhibit tumor-associated carbonic anhydrase isozyme IX, suggesting potential antitumor applications for such compounds (Ilies et al., 2003).

  • Inhibition of Carbonic Anhydrase Isozymes : Akbaba et al. (2014) synthesized six sulfonamides derived from indanes and tetralines, including compounds structurally similar to 3-amino-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride. The study assessed their inhibition effects on human carbonic anhydrase isozymes, highlighting the medicinal potential of these compounds (Akbaba et al., 2014).

Safety and Hazards

Acute and subacute toxicity studies suggest that the compound has a favorable safety profile .

Future Directions

The compound has great potential to be further developed as a candidate for the treatment of inflammatory bowel disease . Given its notable distribution in the colon and its effectiveness in relieving inflammatory bowel disease symptoms in a DSS-induced colitis model, it could be a promising therapeutic agent .

properties

IUPAC Name

3-amino-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c10-9-4-2-6-1-3-7(5-8(6)9)14(11,12)13;/h1,3,5,9H,2,4,10H2,(H2,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLVWRXTGDRVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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